molecular formula C6H3BrF2O B1524090 2-Bromo-3,6-difluorophenol CAS No. 1208077-18-2

2-Bromo-3,6-difluorophenol

Cat. No. B1524090
M. Wt: 208.99 g/mol
InChI Key: DQVYERDCGYVMRV-UHFFFAOYSA-N
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Description

2-Bromo-3,6-difluorophenol is a chemical compound with the CAS number 1208077-18-2 . It is a solid at room temperature .


Molecular Structure Analysis

The molecular weight of 2-Bromo-3,6-difluorophenol is 208.99 . The exact molecular structure is not provided in the search results.


Physical And Chemical Properties Analysis

2-Bromo-3,6-difluorophenol is a solid at room temperature .

Scientific Research Applications

Reactions and Stability Studies

  • 2-Bromo-3,4,5,6-tetrafluorophenyllithium, a compound similar to 2-Bromo-3,6-difluorophenol, demonstrates interesting reactions and stability characteristics. Its reactions with water, trimethylchlorosilane, and mercuric chloride, along with its benzyne formation, have been a subject of study. These reactions provide insights into the chemical behavior of bromo-fluorophenols in various conditions (Tamborski & Soloski, 1967).

Electropolymerization and Organic Light-Emitting Diodes (OLEDs)

  • Bromo-bridged dinuclear rhenium(I) carbonyl complexes, which might relate to the structure of 2-Bromo-3,6-difluorophenol, have been used as triplet emitters in the production of OLEDs. This shows the potential of bromo-fluorophenols in advanced material applications, such as high-efficiency OLEDs (Mauro et al., 2012).

Molecular Structure and Spectral Analysis

  • The molecular structure and NMR (Nuclear Magnetic Resonance) spectral analysis of similar compounds like 2,4-difluorophenol provide valuable insights into the physical and chemical properties of 2-Bromo-3,6-difluorophenol. This kind of analysis is crucial for understanding the interaction of such compounds with other substances (Subramanian, Anbarasan, & Manimegalai, 2009).

Chemical Shift Sensitivity in NMR Studies

  • In NMR studies, the chemical shift sensitivity of various tags, including those similar to 2-Bromo-3,6-difluorophenol, is critical. Such studies are essential for understanding the electronic environment in protein studies, highlighting the role of bromo-fluorophenols in biochemical research (Ye et al., 2015).

Photocatalytic Applications

  • Bromo-fluorophenols are being explored in photocatalytic applications, such as in the synthesis of various organic compounds. This demonstrates their potential in facilitating chemical reactions under light irradiation, which is a significant aspect of green chemistry (Zeng, Li, Chen, & Zhou, 2022).

Atmospheric Degradation Studies

  • The atmospheric degradation of compounds like 2-Bromo-3,3,3-trifluoropropene provides insights into the environmental impact of bromo-fluorophenols. Understanding their interaction with atmospheric components like OH radicals is crucial for assessing their environmental safety (Chen, Zhou, & Han, 2015).

Safety And Hazards

2-Bromo-3,6-difluorophenol is classified as a skin irritant (H315), an eye irritant (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

2-bromo-3,6-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF2O/c7-5-3(8)1-2-4(9)6(5)10/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVYERDCGYVMRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3,6-difluorophenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JI Andrés, J Alcázar, JM Cid, M De Angelis… - Journal of medicinal …, 2012 - ACS Publications
The synthesis and in vitro and in vivo evaluation of a new series of 7-(phenylpiperidinyl)-1,2,4-triazolo[4,3-a]pyridines, which were conveniently radiolabeled with carbon-11, as …
Number of citations: 65 pubs.acs.org
T Geiger, S Schundelmeier, T Hummel… - … A European Journal, 2020 - Wiley Online Library
The properties as well as solid‐state structures, singlet fission, and organic field‐effect transistor (OFET) performance of three tetrafluoropentacenes (1,4,8,11: 10, 1,4,9,10: 11, 2,3,9,10: …

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